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Executive Summary

Nemiralisib succinate (formerly GSK2269557) is a potent and highly selective inhibitor of the
phosphoinositide 3-kinase delta (PI3Kd) enzyme. Developed by GlaxoSmithKline, it was
investigated as a potential inhaled anti-inflammatory therapy for respiratory diseases, primarily
Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as for the rare
immunodeficiency, Activated PI3K Delta Syndrome (APDS). The rationale for its development
was based on the critical role of PI3Kd in the activation and recruitment of leukocytes, which
are key drivers of inflammation in these conditions.

This technical guide provides a comprehensive overview of the discovery and development
history of nemiralisib succinate. It details the mechanism of action, preclinical pharmacology,
and clinical trial outcomes. Quantitative data from key studies are presented in structured
tables for clarity, and detailed experimental protocols for pivotal preclinical and clinical studies
are outlined. Signaling pathways and experimental workflows are visualized through diagrams
to facilitate a deeper understanding of the compound's biological context and evaluation
process. While showing some early promise in preclinical and early-phase studies, nemiralisib
ultimately did not demonstrate sufficient efficacy in later-stage clinical trials for COPD and
APDS, leading to the discontinuation of its development for these indications. This document
serves as a detailed scientific record of its journey.
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Introduction: The Rationale for PISKd Inhibition in
Inflammatory Diseases

Phosphoinositide 3-kinases (PI13Ks) are a family of lipid kinases that play a crucial role in
intracellular signaling pathways, regulating cell proliferation, survival, and migration. The class |
PI3Ks are further divided into isoforms a, (3, y, and . While PI3Ka and (3 are ubiquitously
expressed, the expression of PI3Ky and & is predominantly restricted to leukocytes (immune
cells).

The PI3Kd isoform is critically involved in the function of various immune cells, including B
cells, T cells, neutrophils, and mast cells. Its activation is a key step in the signaling cascade
following the engagement of various cell surface receptors, such as B-cell receptors, T-cell
receptors, and cytokine receptors. This activation leads to the production of
phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and
activates downstream effectors like Akt, leading to cellular responses such as proliferation,
differentiation, and cytokine release.

In inflammatory airway diseases like COPD and asthma, the chronic influx and activation of
leukocytes in the lungs are central to the pathophysiology. Upregulation of the PI3K& pathway
has been observed in neutrophils from COPD patients.[1] This provided a strong rationale for
the development of selective PI3Kd inhibitors as a targeted anti-inflammatory therapy. The
hypothesis was that by selectively inhibiting PI3K9, it would be possible to dampen the
inflammatory response in the airways with a lower risk of the side effects associated with
broader immunosuppression.

Discovery and Preclinical Development of
Nemiralisib (GSK2269557)

Nemiralisib, also known as GSK2269557, was developed by GlaxoSmithKline as a potent and
highly selective inhibitor of PI3Kd.[2] It was designed for inhaled delivery to target the lungs
directly, thereby maximizing local efficacy and minimizing systemic exposure.

Mechanism of Action

Nemiralisib is an ATP-competitive inhibitor of the PI3K& enzyme. By binding to the ATP-binding
pocket of the p110d catalytic subunit, it prevents the phosphorylation of phosphatidylinositol
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(4,5)-bisphosphate (PIP2) to PIP3. This blockade of PIP3 production inhibits the downstream
signaling cascade, including the activation of Akt, thereby suppressing the activation,
proliferation, and inflammatory functions of various leukocyte populations.
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In Vitro Pharmacology

Nemiralisib demonstrated high potency and selectivity for PI3Kd in various in vitro assays.

Parameter Value Assay Type

pKi (PI3Kd) 9.9 Cell-free assay
pIC50 (PI3Ka) 5.3 Cell-free assay
pIC50 (PI3KP) 5.8 Cell-free assay
pIC50 (PI3Ky) 5.2 Cell-free assay
Selectivity >1000-fold vs PI3Ka, B, vy Cell-free assay
pIC50 (IFNy release) 9.7 PBMC assay

Table 1: In Vitro Potency and Selectivity of Nemiralisib

e PI3K Enzyme Assays (Cell-free): The inhibitory activity of nemiralisib against the different
PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved
fluorescence resonance energy transfer (TR-FRET) or a radiometric assay. These assays
typically involve incubating the recombinant PI3K enzyme with its substrate (PIP2) and ATP
in the presence of varying concentrations of the inhibitor. The amount of product (PIP3)
formed is then quantified to determine the IC50 value.

o Peripheral Blood Mononuclear Cell (PBMC) Assay: To assess the functional activity of
nemiralisib in a cellular context, human PBMCs were likely stimulated with a mitogen (e.g.,
phytohaemagglutinin) or a specific antigen in the presence of the compound. The
supernatant would then be collected, and the concentration of cytokines, such as interferon-
gamma (IFNy), would be measured using an enzyme-linked immunosorbent assay (ELISA).
The pIC50 value represents the concentration of nemiralisib required to inhibit 50% of the
IFNy release.

In Vivo Pharmacology

The efficacy of nemiralisib was evaluated in a disease-relevant animal model of allergic airway
inflammation.
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Model Species Key Findings

- ED50 of 67 pg/kg for
protection against eosinophil

Ovalbumin (OVA)-induced recruitment. - Dose-dependent
acute allergic airway Brown Norway Rat reduction in the recruitment of
inflammation all leukocyte subpopulations. -

Dose-dependent reduction of

IL-13 in the lungs.

Table 2: In Vivo Efficacy of Nemiralisib in a Preclinical Model

The Brown Norway rat is a commonly used model for allergic asthma due to its robust Th2-
mediated immune response to allergens. A typical experimental workflow is as follows:
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Sensitization
(Day 0 & 7)
Intraperitoneal injection of
Ovalbumin (OVA) + Alum

Challenge
(e.g., Day 21)
Aerosolized OVA exposure
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¢ Sensitization: Rats are sensitized to ovalbumin (OVA), typically through intraperitoneal
injections of OVA mixed with an adjuvant like aluminum hydroxide (alum) on multiple days
(e.g., day 0 and day 7).

o Challenge: After a period to allow for the development of an immune response (e.g., on day
21), the rats are challenged with an aerosolized solution of OVA to induce an allergic
inflammatory response in the lungs.
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o Treatment: Nemiralisib or a vehicle control is administered, usually via inhalation, at a
specified time before the OVA challenge.

o Endpoint Analysis: At a predetermined time after the challenge (e.g., 24 or 48 hours), the rats
are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the
lungs. The BAL fluid is then analyzed for the number and type of inflammatory cells (e.g.,
eosinophils, neutrophils) and the levels of inflammatory mediators (e.g., cytokines like IL-13).

Clinical Development

Nemiralisib progressed into clinical trials for several indications, including COPD, asthma, and
APDS.

Pharmacokinetics in Humans

Studies in healthy volunteers and patients showed that inhaled nemiralisib is rapidly absorbed
into the plasma.

Parameter Value Population

Time to Maximum Plasma

) ~2 hours COPD Patients
Concentration (Tmax)
Plasma Accumulation (Day 7 )
~2-3 fold COPD Patients
vs Day 1)
Terminal Elimination Half-life _
~40 hours Healthy Japanese Subjects

(T1/2)

Table 3: Pharmacokinetic Parameters of Nemiralisib in Humans[3][4]

Clinical Trials in Chronic Obstructive Pulmonary
Disease (COPD)

Several clinical trials evaluated the safety and efficacy of nemiralisib in patients with COPD.

This study assessed the safety, pharmacokinetics, and dose-response of inhaled nemiralisib in
patients with moderate-to-severe stable COPD.
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» Key Findings:

o Nemiralisib was generally well-tolerated. The most common adverse events were cough
and headache.[3]

o At a dose of 1000 pg, nemiralisib led to a reduction in sputum levels of the inflammatory
cytokines IL-8 and IL-6 by 32% and 29%, respectively, compared to placebo.[3]

This large, randomized, double-blind, placebo-controlled study aimed to find the optimal dose
of nemiralisib for patients experiencing a moderate to severe acute exacerbation of COPD.

Change from Baseline in Annualized Rate of
Dose Group Post-Bronchodilator FEV1 at  Moderate/Severe Re-
Week 12 (Liters) exacerbations
Placebo - 0.31
Nemiralisib 12.5 pg No significant difference 0.20
Nemiralisib 50 pg No significant difference 0.36
Nemiralisib 100 ug No significant difference 0.28
Nemiralisib 250 g No significant difference 0.28
Nemiralisib 500 g No significant difference 0.31
o -0.004 (95% Crl: -0.051 to
Nemiralisib 750 ug 0.33
0.042)

Table 4: Efficacy Results from the Phase Ilb Study in Acute COPD Exacerbations
(NCT03345407)[1][5]

e Primary Endpoint: The study did not meet its primary endpoint of change from baseline in
post-bronchodilator FEV1 at week 12. There was no significant difference between any of
the nemiralisib dose groups and placebo.[5]

e Secondary Endpoints: There were also no significant differences in the rate of re-
exacerbations or other secondary endpoints.[5]
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o Safety: The most common adverse event was post-inhalation cough, which appeared to be
dose-related.[5]

o Study Design: A Phase llIb, randomized, double-blind, placebo-controlled, parallel-group,
dose-finding study.

o Participants: Approximately 1,250 patients with a diagnosis of an acute moderate or severe
exacerbation of COPD.

 Intervention: Patients were randomized to receive once-daily inhaled nemiralisib (at various
doses) or placebo for 12 weeks, in addition to standard of care.

e Primary Outcome: Change from baseline in post-bronchodilator forced expiratory volume in
1 second (FEV1) at week 12.

o Key Secondary Outcomes: Rate of subsequent moderate or severe COPD exacerbations.

Clinical Trial in Activated PI3K Delta Syndrome (APDS)

Nemiralisib was also investigated in an open-label trial for the treatment of APDS, a rare
primary immunodeficiency caused by gain-of-function mutations in the gene encoding the
p110d catalytic subunit of PI3K.

This study evaluated the safety, systemic exposure, and biomarker profiles of inhaled
nemiralisib in a small number of patients with APDS.

o Key Findings:

o Nemiralisib had an acceptable safety and tolerability profile, with cough being the most
common adverse event.

o There was no convincing evidence of target engagement in the lungs, as measured by
changes in PIP3 levels in induced sputum.

o No meaningful changes in downstream inflammatory markers in the lungs or blood were
observed.
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o The study concluded that the data did not support the hypothesis that inhaled nemiralisib
would be beneficial for patients with APDS.

Summary of Development History and
Discontinuation

The development of nemiralisib succinate followed a logical trajectory, beginning with a
strong biological rationale for targeting PI3Kd in inflammatory respiratory diseases. The
compound demonstrated promising potency and selectivity in preclinical studies, with efficacy
in a relevant animal model of allergic airway inflammation. Early clinical studies in stable COPD
patients also showed evidence of target engagement through the reduction of inflammatory
cytokines in the sputum.

However, the subsequent large-scale Phase llb clinical trial in patients with acute
exacerbations of COPD (NCT03345407) failed to demonstrate any clinical benefit in terms of
lung function or reduction in re-exacerbations.[5] Similarly, the trial in patients with APDS
(NCT02593539) did not show evidence of target engagement or downstream pharmacological
effects in the lungs.

Based on these disappointing efficacy results, GlaxoSmithKline discontinued the development
of nemiralisib for COPD and APDS. The last update for the NCT03345407 trial was in July
2021.

Conclusion

Nemiralisib succinate is a well-characterized, potent, and selective PI3Kd inhibitor that
underwent a comprehensive preclinical and clinical development program. While the scientific
rationale for its development was sound, and the compound displayed favorable characteristics
in early studies, it ultimately failed to translate this into meaningful clinical efficacy in late-stage
trials for COPD and APDS. The story of nemiralisib’s development highlights the challenges of
translating promising preclinical findings into clinically effective therapies, particularly in
complex and heterogeneous diseases like COPD. The detailed data and methodologies
presented in this guide provide a valuable case study for researchers and professionals in the
field of drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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